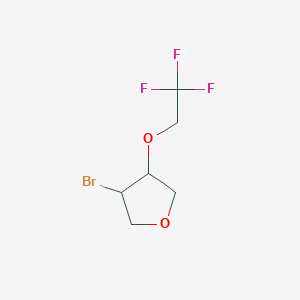
5,6-Dibromo-3-iodopyrazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dibromo-3-iodopyrazin-2-amine is a heterocyclic compound with the molecular formula C4H2Br2IN3. It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of bromine and iodine atoms in the structure makes this compound highly reactive and useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-3-iodopyrazin-2-amine typically involves the bromination and iodination of pyrazine derivatives. One common method is the bromination of 2-aminopyrazine followed by iodination. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts and solvents such as acetic acid or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dibromo-3-iodopyrazin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
5,6-Dibromo-3-iodopyrazin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6-Dibromo-3-iodopyrazin-2-amine involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms in the structure can form strong interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dibromo-5-iodopyrazin-2-amine
- 5-Bromo-3-iodopyrazin-2-amine
- 5,6-Dichloro-3-iodopyrazin-2-amine
Uniqueness
5,6-Dibromo-3-iodopyrazin-2-amine is unique due to the presence of both bromine and iodine atoms in its structure This combination of halogens provides distinct reactivity and properties compared to other similar compounds
Propiedades
Fórmula molecular |
C4H2Br2IN3 |
|---|---|
Peso molecular |
378.79 g/mol |
Nombre IUPAC |
5,6-dibromo-3-iodopyrazin-2-amine |
InChI |
InChI=1S/C4H2Br2IN3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10) |
Clave InChI |
NJRLVWNODKLNCH-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(C(=N1)Br)Br)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 2'-amino-1-benzyl-4'H-spiro[piperidine-4,7'-thiazolo[5,4-c]pyridine]-5'(6'H)-carboxylate](/img/structure/B13079302.png)






![1-Azaspiro[3.7]undecane](/img/structure/B13079360.png)



![(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride](/img/structure/B13079379.png)


